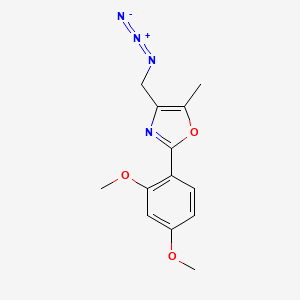

4-(Azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

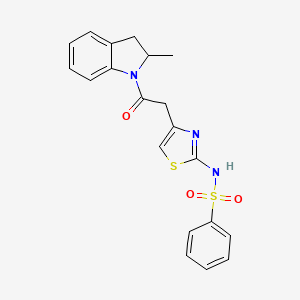

“4-(Azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a dimethoxyphenyl group and an azidomethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or computational analysis, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis

This compound could potentially participate in various chemical reactions. The azide group could undergo reactions such as Staudinger reduction or click chemistry, and the oxazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Fluorescent Properties

- A study by Tang and Verkade (1996) explored the synthesis of optically active oxazoles with high fluorescence quantum yields, which could be relevant to the compound . They focused on synthesizing chiral auxiliary-bearing isocyanides as synthons.

Photochemical Cycloadditions

- Research by Schmid et al. (1974) investigated the photochemical cycloadditions of azirines, which are structurally related to oxazoles. This process can yield oxazoles through photolysis in the presence of acid chlorides.

Synthesis of 4-Oxazolones and 4-Thiazolones

- Ramirez et al. (1975) described the synthesis of 2-substituted 4-oxazolones, which have parallels to the target compound. Their research involved the reaction of dioxaphospholene with carbamyl isocyanates.

Nonlinear Optical Behaviour

- A study by Murthy et al. (2013) synthesized novel oxazol-5-ones to investigate their nonlinear optical properties, potentially relevant for the optical applications of oxazole derivatives.

Corrosion Inhibition on Mild Steel

- The work of Rahmani et al. (2018) explored oxazole derivatives as corrosion inhibitors on mild steel in a hydrochloric acid medium, indicating potential applications in material science and engineering for oxazole compounds.

Synthesis of Extended Oxazoles

- Patil and Luzzio (2016) detailed the synthesis of extended oxazoles, providing insights into the synthetic versatility of oxazole derivatives. This research can be found in Tetrahedron Letters.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-8-11(7-15-17-14)16-13(20-8)10-5-4-9(18-2)6-12(10)19-3/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAWHWTUOOZGDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol](/img/structure/B2574708.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B2574710.png)

![(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B2574711.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2574716.png)

![2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2574717.png)

![(E)-1H-3,4,10,11-tetrahydro-1H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5(2H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2574722.png)

![N-[2-[[2-(3-Chlorophenyl)-2-hydroxypropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2574723.png)

![N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2574725.png)